3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine

Catalog No.
S831167
CAS No.
1138443-91-0
M.F
C12H21NO3Si
M. Wt
255.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-p...

CAS Number

1138443-91-0

Product Name

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine

IUPAC Name

[3-(dimethoxymethyl)-5-methoxypyridin-4-yl]-trimethylsilane

Molecular Formula

C12H21NO3Si

Molecular Weight

255.38 g/mol

InChI

InChI=1S/C12H21NO3Si/c1-14-10-8-13-7-9(12(15-2)16-3)11(10)17(4,5)6/h7-8,12H,1-6H3

InChI Key

GDXMJVFGSOEQDV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CN=C1)C(OC)OC)[Si](C)(C)C

Canonical SMILES

COC1=C(C(=CN=C1)C(OC)OC)[Si](C)(C)C

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine is an organic compound characterized by its pyridine ring, which consists of a six-membered aromatic structure containing one nitrogen atom and five carbon atoms. This compound features a dimethoxymethyl substituent and a trimethylsilyl group, which contribute to its unique chemical properties. The molecular formula is C${13}$H${19}$NO$_{2}$Si, with a molecular weight of approximately 255.39 g/mol .

The presence of the dimethoxymethyl group enhances the compound's reactivity, while the trimethylsilyl group increases its stability and solubility in organic solvents. The compound's structure allows for various

There is no known mechanism of action for 3-(dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine as it hasn't been explored in biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Consult with a safety officer or chemist familiar with handling organic compounds.

The chemical reactivity of 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine is influenced by its functional groups:

  • Electrophilic Substitution: The aromatic nature of the pyridine ring allows for electrophilic substitution reactions, where electrophiles can attack the ring at positions that are activated by the substituents.
  • Nucleophilic Reactions: The trimethylsilyl group can undergo nucleophilic substitution, making it susceptible to reactions with nucleophiles, such as water or alcohols.
  • Deprotection Reactions: The dimethoxymethyl group can be removed under acidic or basic conditions, allowing for further functionalization of the pyridine ring.

Research indicates that derivatives of 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine exhibit promising biological activities:

  • Antifungal Activity: Compounds synthesized from this pyridine derivative have shown activity against various Candida species, suggesting potential applications in antifungal drug development.
  • Anticancer Properties: Some derivatives have been evaluated for their efficacy against cancer cell lines, including Ehrlich ascites carcinoma cells, highlighting their potential as anticancer agents.

Several synthesis methods have been developed for producing 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine:

  • Direct Alkylation: The compound can be synthesized through alkylation of 5-methoxy-4-pyridinemethanol with dimethoxymethyl chloride in the presence of a base.
  • Trimethylsilylation: The introduction of the trimethylsilyl group can be achieved using trimethylsilyl chloride in conjunction with a base such as triethylamine.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps, including protection and deprotection strategies to selectively introduce functional groups .

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential use as antifungal and anticancer agents.
  • Material Science: The compound may also be utilized in developing novel materials due to its unique chemical properties .

Interaction studies involving 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine focus on its reactivity with biological targets and other chemical species:

  • Enzyme Inhibition: Some studies investigate how derivatives interact with specific enzymes, potentially leading to inhibition or modification of enzyme activity.
  • Binding Affinity: Research into binding affinities with biological receptors can provide insights into its pharmacological potential .

Several compounds share structural similarities with 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Aspects
3-Methoxy-4-trimethylsilylpyridineSimilar pyridine structure with methoxy groupLacks dimethoxymethyl substituent
5-Methoxy-2-trimethylsilylpyridineDifferent position of methoxy and silyl groupsAltered electronic properties due to position change
3-Dimethoxymethyl-4-methoxypyridineContains two methoxy groupsIncreased polarity and potential reactivity
3-(Trimethylsilyl) ethynylpyridineContains an ethynyl group instead of dimethoxymethylEnhanced reactivity towards nucleophiles

These compounds illustrate variations in functional groups and their positions on the pyridine ring, which affect their chemical behavior and biological activities. The unique combination of dimethoxymethyl and trimethylsilyl groups in 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine distinguishes it from these similar compounds, potentially enhancing its utility in synthetic and medicinal chemistry .

The synthesis of 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine requires careful consideration of the regioselective introduction of multiple functional groups onto the pyridine ring system. Based on established methodologies for related trimethylsilyl-substituted pyridines, the synthetic approach typically involves metallation reactions followed by electrophilic silylation. The preparation of related compounds such as 2-methyl-6-(trimethylsilyl)pyridine has been accomplished through lithiation of the corresponding bromo-methylpyridine precursor using normal-butyllithium in diethyl ether and hexane at negative seventy-eight degrees Celsius, followed by treatment with chlorotrimethylsilane to yield the desired product in twenty-four percent yield.

The introduction of trimethylsilyl groups onto pyridine rings can be achieved through various metallation strategies. The general approach involves the formation of pyridyllithium intermediates, which can then undergo nucleophilic substitution with chlorotrimethylsilane or other silylating reagents. However, the presence of multiple methoxy substituents in 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine complicates the synthetic strategy, as these electron-donating groups can influence the regioselectivity of metallation reactions and potentially interfere with subsequent transformations.

Alternative synthetic approaches may involve the use of Hantzsch pyridine synthesis methodologies, which provide access to substituted pyridine derivatives through multi-component reactions. The classical Hantzsch synthesis involves the condensation of aldehydes, beta-keto esters, and nitrogen donors such as ammonium acetate to form dihydropyridine intermediates, which can be subsequently oxidized to yield pyridine products. Optimization of these reaction conditions has been demonstrated to achieve yields exceeding ninety percent under specific catalytic conditions involving para-toluenesulfonic acid and ultrasonic irradiation in aqueous micelles.

The synthetic methodology for this particular compound likely requires sequential functional group introduction, potentially beginning with a simpler pyridine precursor and employing protecting group strategies to control the order of substitution. The trimethylsilyl group may serve dual roles as both a final functional group and as a protecting group during intermediate synthetic steps.

Structural Elucidation via Spectroscopic Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The structural characterization of 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine relies on comprehensive spectroscopic analysis to confirm the identity and purity of the synthesized compound. Nuclear magnetic resonance spectroscopy provides the most detailed structural information, with both proton and carbon-13 nuclear magnetic resonance data essential for complete characterization. The proton nuclear magnetic resonance spectrum of this compound would be expected to show characteristic signals for the aromatic pyridine protons, the methoxy groups, the dimethoxymethyl substituent, and the trimethylsilyl group.

The trimethylsilyl group typically appears as a singlet in proton nuclear magnetic resonance spectroscopy due to the equivalence of the nine methyl protons, generally observed in the range of 0.2 to 0.4 parts per million. Similar silyl-substituted pyridines have demonstrated characteristic silicon-methyl resonances that serve as diagnostic signals for confirming the presence of the trimethylsilyl functionality. The methoxy groups would appear as singlets in the 3.5 to 4.0 parts per million region, while the dimethoxymethyl group would show both the acetal proton and the associated methoxy signals.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information regarding the carbon framework of the molecule. The pyridine ring carbons would appear in the aromatic region between 120 and 160 parts per million, with the substituted carbons showing characteristic chemical shifts influenced by the electron-donating effects of the methoxy groups and the electron-withdrawing nature of the trimethylsilyl substituent. The silicon-bearing carbon typically appears at unusually low field due to the electronegativity of silicon.

Infrared spectroscopy would reveal characteristic absorption bands for the various functional groups present in the molecule. The pyridine ring would show aromatic carbon-carbon and carbon-nitrogen stretching vibrations, while the methoxy groups would display characteristic carbon-oxygen stretching frequencies. The trimethylsilyl group contributes distinctive silicon-carbon stretching vibrations typically observed in the 800 to 850 wavenumber region.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak at mass-to-charge ratio 255 would confirm the molecular weight, while characteristic fragmentation patterns would include loss of methoxy groups and trimethylsilyl fragments. The base peak fragmentation pattern would provide additional structural confirmation through the identification of characteristic pyridine-containing fragments.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis represents the gold standard for definitive structural characterization of 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine, providing precise three-dimensional molecular geometry and crystal packing information. The crystallographic analysis would reveal bond lengths, bond angles, and torsion angles throughout the molecule, as well as intermolecular interactions that govern the solid-state structure.

Related studies on trimethylsilyl-substituted pyridines have revealed significant structural features relevant to understanding the behavior of this compound class. Investigation of 2-trimethylgermyl-pyridine, a structural analog containing germanium instead of silicon, demonstrated significant bending of the trimethyl-metalloid substituent toward the nitrogen heteroatom, with a germanium-carbon-nitrogen angle of 114.7 degrees, representing a deviation from ideal tetrahedral geometry. This structural distortion was attributed to intrinsic properties of the heteroarene skeleton rather than intramolecular coordination effects.

The crystal structure analysis would be expected to reveal the influence of multiple methoxy substituents on the overall molecular conformation and crystal packing. The dimethoxymethyl group introduces additional conformational flexibility, potentially leading to multiple crystalline polymorphs or conformational disorder within the crystal lattice. The steric interactions between the bulky trimethylsilyl group and the adjacent methoxy substituents would be clearly defined through the crystallographic analysis.

Intermolecular interactions in the crystal structure would likely include weak hydrogen bonding involving the methoxy oxygen atoms and aromatic hydrogen atoms, as well as potential silicon-nitrogen interactions. The absence of traditional hydrogen bond donors in this molecule suggests that crystal packing would be dominated by van der Waals interactions and dipole-dipole interactions arising from the polar methoxy groups and the pyridine nitrogen atom.

Temperature-dependent crystallographic studies could provide insights into thermal motion and dynamic behavior within the crystal lattice, particularly regarding the conformational flexibility of the dimethoxymethyl substituent and the rotational behavior of the trimethylsilyl group.

Computational Modeling of Molecular Geometry (Density Functional Theory Studies)

Computational modeling using density functional theory provides valuable insights into the electronic structure, molecular geometry, and thermodynamic properties of 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine. Quantum chemical calculations can predict optimal geometries, electronic properties, and spectroscopic parameters, complementing experimental characterization methods and providing mechanistic insights into synthetic transformations.

Density functional theory calculations on related trimethylsilyl-substituted pyridines have confirmed that structural distortions observed in crystallographic studies represent genuine electronic effects rather than crystal packing artifacts. The bending of silicon-containing substituents toward nitrogen heteroatoms has been reproduced computationally, validating the intrinsic nature of these geometric distortions. Similar calculations on 3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)-pyridine would be expected to reveal the optimal conformation of the trimethylsilyl group and its interaction with the adjacent methoxy functionality.

The computational analysis would investigate the electronic effects of multiple methoxy substituents on the pyridine ring system, including their influence on the nitrogen basicity and overall electronic distribution. The electron-donating nature of methoxy groups would be expected to increase electron density on the pyridine nitrogen, potentially affecting both chemical reactivity and physical properties such as solubility and intermolecular interactions.

Conformational analysis through computational methods would explore the rotational barriers associated with the dimethoxymethyl group and the trimethylsilyl substituent. The dimethoxymethyl group presents multiple rotatable bonds, leading to a complex conformational landscape that can be systematically explored through computational techniques. Energy barriers for rotation around key bonds would provide insights into the dynamic behavior of the molecule in solution and the solid state.

Vibrational frequency calculations would support infrared spectroscopy assignments and provide thermodynamic parameters such as zero-point energies and thermal corrections. The calculated vibrational modes would assist in interpreting experimental infrared spectra and identifying characteristic absorption bands for each functional group within the molecule.

Wikipedia

3-(Dimethoxymethyl)-5-methoxy-4-(trimethylsilyl)pyridine

Dates

Modify: 2023-08-16

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